molecular formula C16H19ClN4O2 B2853616 3-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 847398-23-6

3-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2853616
CAS No.: 847398-23-6
M. Wt: 334.8
InChI Key: PJUBSLWCIZCLNJ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic small molecule based on a pyrimidinedione core structure, offered for early-stage pharmacological and chemical research. Pyrimidinedione derivatives are a subject of significant interest in medicinal chemistry, with published patent literature indicating their potential as inhibitors of specific metabolic enzymes, such as branched-chain amino acid transferases (BCATs), for investigation in oncology research . The compound's structure incorporates a chlorophenyl group and an ethylpiperazine moiety, which are often explored to modulate properties like bioavailability and target binding affinity. This product is intended for research use only and is not approved for use in humans or animals. Researchers are responsible for conducting all necessary experiments to determine this compound's specific activity, potency, and mechanism of action for their intended application.

Properties

IUPAC Name

3-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-2-19-7-9-20(10-8-19)14-11-15(22)21(16(23)18-14)13-6-4-3-5-12(13)17/h3-6,11H,2,7-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUBSLWCIZCLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.

    Attachment of the Ethylpiperazinyl Group: The ethylpiperazinyl group can be attached through a nucleophilic substitution reaction using 1-ethylpiperazine and an appropriate leaving group on the pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorophenyl Group

The 2-chlorophenyl substituent exhibits moderate reactivity in nucleophilic aromatic substitution (NAS) under controlled conditions:

Reaction TypeConditionsProductsYieldSource
MethoxylationK₂CO₃, DMF, 80°C, 12h3-(2-methoxyphenyl) derivative68%
AminationPd(OAc)₂, Xantphos, 100°C, 24h3-(2-aminophenyl) analog52%

Key findings:

  • Steric hindrance from the ortho-chloro group reduces reaction rates compared to para-substituted analogs .

  • Reactions proceed via a σ-complex intermediate, as confirmed by NMR studies of related chlorophenyl-pyrimidines.

Alkylation/Acylation of Ethylpiperazine Moiety

The 4-ethylpiperazine group undergoes selective N-alkylation or acylation at the secondary amine site:

Reaction TypeReagentsProductsCharacterization DataSource
AcylationAcetyl chloride, Et₃N, CH₂Cl₂N-acetylpiperazine derivative¹H NMR (CDCl₃): δ 2.15 (s, 3H, COCH₃)
BenzylationBenzyl bromide, K₂CO₃, DMFN-benzylpiperazine analogIR: 745 cm⁻¹ (C-Cl stretch)

Notable observations:

  • The ethyl group enhances solubility in polar aprotic solvents, facilitating reactions.

  • X-ray crystallography of analogous compounds shows minimal conformational changes post-modification .

Ring Modification Reactions

The tetrahydropyrimidine-2,4-dione core participates in:

Oxidation Reactions

Oxidizing AgentConditionsProductsApplicationSource
KMnO₄ (aq)60°C, 6hPyrimidine-2,4,6-trione derivativeEnhanced hydrogen-bonding capacity
mCPBART, 12hN-oxide formation at piperazineImproved water solubility

Photochemical Reactions

UV irradiation (λ = 254 nm) in ethanol induces:

  • C-Cl bond cleavage (quantum yield Φ = 0.18)

  • Formation of radical intermediates (trapped with TEMPO)

Biological Activity Correlation

Structural modifications impact pharmacological properties:

DerivativeIC₅₀ (EGFR Inhibition)LogPWater Solubility (mg/mL)
Parent compound48 nM2.10.15
N-acetyl analog132 nM1.70.43
Methoxy derivative89 nM2.40.09

Data adapted from show:

  • Acetylation improves solubility but reduces potency

  • Chlorine substitution is critical for target binding (ΔG = -9.2 kcal/mol via MD simulations)

Synthetic Optimization

Comparative analysis of synthetic routes:

MethodCatalystYield (%)Purity (HPLC)Green Metrics*
Biginelli-likeHCl/EtOH6295%E-factor: 18.7
MicrowaveZrO₂ NPs8899%E-factor: 6.2
Flow chemistry9498%PMI: 2.1

*E-factor = kg waste/kg product; PMI = Process Mass Intensity

Key advancements:

  • Flow chemistry reduces reaction time from 24h to 15 minutes

  • Zirconia nanoparticles enable catalyst reuse for 5 cycles

Scientific Research Applications

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrimidine compounds can possess significant antibacterial and antifungal properties. For instance, modifications in the substituents attached to the core structure can enhance microbial inhibition .
  • Anticancer Properties : The compound has been evaluated for its effects on various cancer cell lines. Preliminary findings suggest that it may inhibit proliferation and induce apoptosis in certain cancer cells .
  • CNS Activity : Given its piperazine moiety, there is potential for this compound to act on central nervous system targets. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the tetrahydropyrimidine ring or the piperazine group can lead to enhanced activity against targeted pathogens or cancer cells.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of tetrahydropyrimidine and evaluated their antimicrobial activities using agar diffusion methods. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : Research involving K562 and MCF-7 cell lines demonstrated that specific modifications to the tetrahydropyrimidine core led to increased cytotoxicity against these cancer types. This suggests that further exploration of structural variations could yield more effective anticancer agents .
  • Neuropharmacological Research : Investigations into compounds with similar piperazine structures have shown promise in modulating dopamine receptors, indicating potential applications in treating conditions such as schizophrenia or depression. This opens avenues for further research into the neuropharmacological properties of 3-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialVarious bacterial strainsSignificant inhibition
AntifungalFungal strainsModerate inhibition
AnticancerK562 (leukemia)Induces apoptosis
AnticancerMCF-7 (breast cancer)Inhibits proliferation
CNS ActivityDopamine receptorsPotential modulation

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The tetrahydropyrimidine-2,4-dione scaffold is shared among several analogs, but substituent variations critically influence physicochemical and pharmacological properties. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(2-chlorophenyl), 6-(4-ethylpiperazin-1-yl) C₁₆H₁₈ClN₅O₂ 347.80 Enhanced lipophilicity (Cl group), moderate polarity (piperazine)
6-Amino-1-benzyl-3-methyl-5-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]acetyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione 1-benzyl, 3-methyl, 5-acetyl-piperazine C₂₄H₂₆N₆O₇S 542.57 Bulky nitrobenzenesulfonyl group; likely reduced membrane permeability
6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride 6-(pyrrolidin-3-yl) C₈H₁₂N₃O₂·HCl 233.67 Compact pyrrolidine ring; hydrochloride salt improves solubility
5-Amino-6-(D-ribitylamino)uracil 5-amino, 6-(ribitylamino) C₉H₁₅N₅O₇ 305.25 Ribityl sidechain (sugar derivative); potential biomarker for gut microbiota

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 2-chlorophenyl group in the target compound increases logP compared to the ribitylamino-substituted analog in , which is more hydrophilic due to its sugar-like moiety.
  • Solubility : The hydrochloride salt of the pyrrolidine analog () likely offers superior aqueous solubility versus the neutral 4-ethylpiperazine group in the target compound.
  • Synthetic Complexity : The nitrobenzenesulfonyl-piperazine analog () involves a multistep synthesis due to its acetylated sulfonyl group, whereas the target compound’s ethylpiperazine may simplify manufacturing.

Receptor Binding and Selectivity

Piperazine derivatives are common in CNS-targeting drugs due to their affinity for neurotransmitter receptors. The 4-ethylpiperazine in the target compound may exhibit selectivity for serotonin (5-HT) or dopamine receptors, analogous to compounds like aripiprazole.

Research Findings and Hypotheses

  • Antipsychotic Potential: The 4-ethylpiperazine moiety resembles risperidone’s pharmacophore, suggesting possible antipsychotic activity .
  • Metabolic Stability : The 2-chlorophenyl group may reduce oxidative metabolism compared to benzyl-substituted analogs (), prolonging half-life.
  • Toxicity Risks : Piperazine derivatives are generally well-tolerated, but the nitro group in ’s compound raises concerns about mutagenicity.

Biological Activity

3-(2-Chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure includes a chlorophenyl group and an ethylpiperazinyl moiety, which contribute to its potential biological activities. This compound has garnered interest for its applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

The molecular formula of this compound is C16H19ClN4O2C_{16}H_{19}ClN_{4}O_{2}, and it has a molecular weight of approximately 334.80 g/mol. The presence of the chlorophenyl and ethylpiperazine groups enhances its pharmacological potential.

PropertyValue
IUPAC Name3-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
Molecular FormulaC16H19ClN4O2
Molecular Weight334.80 g/mol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various cellular processes. Research indicates that this compound can inhibit certain enzymes related to cancer proliferation and may also exhibit antimicrobial properties.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells.

Case Study:
In vitro studies on human cancer cell lines demonstrated that the compound effectively induced cell cycle arrest and apoptosis. For instance, a study reported that treatment with this compound resulted in significant cytotoxicity against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), with IC50 values in the micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Research Findings:
A recent study highlighted that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Chlorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Ethylpiperazine Moiety : Contributes to the compound's ability to cross biological membranes and interact with receptors.

Q & A

Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction conditions be optimized?

Methodology :

  • Multi-step synthesis : Begin with a Biginelli-like cyclocondensation reaction using substituted urea, β-keto esters, and aldehydes under acidic conditions. For functionalization of the piperazine moiety, employ nucleophilic substitution with 4-ethylpiperazine under reflux in aprotic solvents (e.g., DMF or THF) .
  • Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield. Monitor intermediates via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1.2 equivalents of 4-ethylpiperazine) to minimize side products .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize the structural and purity profile of this compound?

Methodology :

  • Structural confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., chlorophenyl and ethylpiperazine groups). Compare chemical shifts with structurally analogous compounds .
  • Purity analysis : Perform HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) and high-resolution mass spectrometry (HRMS) for exact mass confirmation .
  • Crystallography : For unambiguous conformation analysis, grow single crystals via slow evaporation (e.g., in methanol) and solve the structure using SHELXL-2018 with X-ray diffraction data .

Advanced Research Questions

Q. How can crystallographic data be effectively analyzed to resolve ambiguities in the molecular conformation of this compound?

Methodology :

  • Refinement : Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding and torsional angles with Mercury CSD 2.0’s geometry analysis tools .
  • Packing analysis : Apply Mercury’s Materials Module to compare intermolecular interactions (e.g., π-π stacking between chlorophenyl groups) across polymorphs. Calculate void volumes to assess stability under varying humidity .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) given structural analogs with conflicting biological data?

Methodology :

  • Comparative SAR : Construct a table of analogs (e.g., substituting ethylpiperazine with methylpiperazine or altering halogen positions) and correlate structural features with activity. For example, the 2-chlorophenyl group may enhance receptor binding compared to 4-chlorophenyl derivatives .
  • In silico docking : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D2 or serotonin 5-HT1A). Validate predictions with surface plasmon resonance (SPR) to measure binding affinities .

Q. How can researchers address discrepancies in pharmacological data between in vitro and in vivo studies for this compound?

Methodology :

  • Bioavailability screening : Perform parallel artificial membrane permeability assays (PAMPA) to predict blood-brain barrier penetration. Compare with in vivo plasma pharmacokinetics (PK) using LC-MS/MS .
  • Metabolite identification : Use liver microsomes and UPLC-QTOF-MS to identify active metabolites. Re-test key metabolites in in vitro assays to resolve efficacy gaps .

Q. What computational methods are suitable for predicting the binding modes of this compound with potential neurological targets?

Methodology :

  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in GROMACS with CHARMM36 force fields. Analyze stability via root-mean-square deviation (RMSD) and hydrogen bond occupancy over 100-ns trajectories .
  • Free energy calculations : Apply MM/GBSA to estimate binding free energies. Cross-validate with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Q. How should researchers approach polymorph screening for this compound to ensure crystallographic reproducibility?

Methodology :

  • Screening : Use solvent-drop grinding with 20 solvents (e.g., ethanol, acetone) to induce polymorphs. Characterize forms via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) .
  • Stability testing : Store polymorphs at 40°C/75% RH for 4 weeks and monitor phase transitions with variable-temperature PXRD .

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